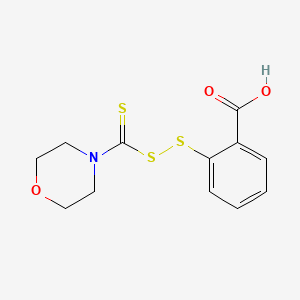
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester is an organosulfur compound that belongs to the class of thiocarboxylic acids These compounds are characterized by the replacement of one oxygen atom in carboxylic acids with a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester typically involves the reaction of morpholine with carbon disulfide and a suitable esterifying agent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique chemical properties make it useful in studying biochemical pathways involving sulfur metabolism.
Medicine: Research into its potential therapeutic applications includes investigating its role as an antioxidant or in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester exerts its effects involves interactions with molecular targets and pathways related to sulfur chemistry. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various biochemical processes. Its ability to form stable complexes with metals and other molecules makes it a valuable tool in studying enzyme mechanisms and other biological functions.
類似化合物との比較
Similar Compounds
Thioacetic Acid: Similar in structure but with an acetyl group instead of a morpholine ring.
Thiobenzoic Acid: Contains a benzoyl group and is used in similar chemical reactions.
Dithiocarboxylic Acid: Another sulfur-containing compound with distinct reactivity.
Uniqueness
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester stands out due to its unique combination of a morpholine ring and a dithioperoxo group, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
62911-19-7 |
|---|---|
分子式 |
C12H13NO3S3 |
分子量 |
315.4 g/mol |
IUPAC名 |
2-(morpholine-4-carbothioyldisulfanyl)benzoic acid |
InChI |
InChI=1S/C12H13NO3S3/c14-11(15)9-3-1-2-4-10(9)18-19-12(17)13-5-7-16-8-6-13/h1-4H,5-8H2,(H,14,15) |
InChIキー |
IQRJUUNHTPACIW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=S)SSC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
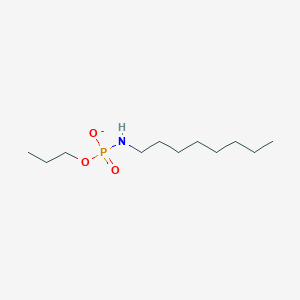
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

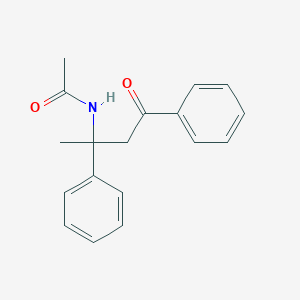
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
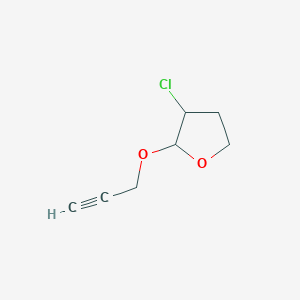
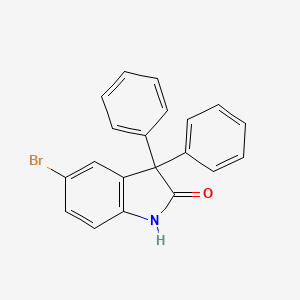
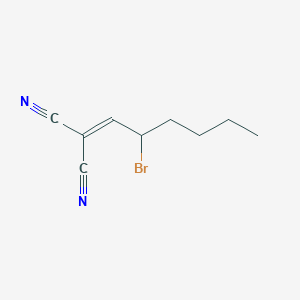
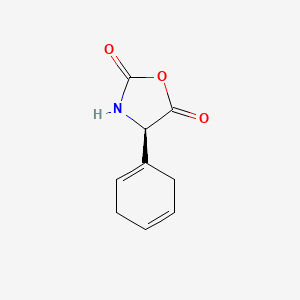

![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)

![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
